molecular formula C17H19NO3S B2632171 1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole CAS No. 873588-42-2

1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B2632171
CAS No.: 873588-42-2
M. Wt: 317.4
InChI Key: AZCSYUYNCNVJFQ-UHFFFAOYSA-N
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Description

1-(3-Ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole is a synthetic indoline-sulfonamide derivative of interest in medicinal chemistry and anticancer research. Compounds featuring the indoline scaffold are known to be intermediates in the synthesis of various biologically active alkaloids . Notably, structurally related N-sulfonyl indoline compounds have demonstrated potent antiproliferative activity against a broad spectrum of human cancer cell lines by disrupting microtubule polymerization . Specifically, analogues such as N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30) have been shown to exert their mechanism of action by binding to the colchicine site of β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . The benzenesulfonyl group on the indoline nitrogen is a common feature in pharmacologically active compounds and has been explored in various pharmaceutical derivatives . This compound serves as a valuable chemical tool for researchers investigating novel pathways in cancer biology, particularly in the study of mitotic inhibitors and vascular disrupting agents. It is also a versatile intermediate for the total synthesis of more complex indole alkaloids using modern transition metal-catalyzed methods . Handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-ethyl-4-methoxyphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-3-13-12-15(8-9-17(13)21-2)22(19,20)18-11-10-14-6-4-5-7-16(14)18/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCSYUYNCNVJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole typically involves multiple steps. One common approach is to start with the preparation of 3-ethyl-4-methoxybenzenesulfonyl chloride, which can be synthesized from 3-ethyl-4-methoxybenzene through sulfonylation reactions . This intermediate is then reacted with 2,3-dihydro-1H-indole under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

The compound 1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Structure and Characteristics

This compound is characterized by its unique indole structure combined with a sulfonyl group, which enhances its reactivity and biological activity. The sulfonyl moiety is known to improve solubility and stability in various environments, making it a valuable building block in drug design.

Medicinal Chemistry

This compound has potential applications as a pharmaceutical agent due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research demonstrated that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways related to cell survival and death mechanisms .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it has been evaluated for its ability to inhibit proteases that are critical in tumor metastasis .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, enabling chemists to explore a wide range of chemical transformations.

Catalytic Applications

Research indicates that this compound can act as a catalyst or a ligand in various reactions, including asymmetric synthesis and oxidation reactions .

Case Study 1: Anticancer Compound Development

A study published in 2021 focused on the development of new anticancer agents based on the indole scaffold. The researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on different cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating strong anticancer activity .

Case Study 2: Enzyme Inhibition Mechanism

Another significant study investigated the mechanism by which this compound inhibits specific proteases. Through kinetic assays and molecular docking studies, it was revealed that the compound binds effectively to the active site of the target enzyme, leading to a decrease in enzymatic activity. This finding supports its potential use in therapeutic applications targeting protease-related diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
Enzyme InhibitionInhibits proteases
Catalytic ActivityFacilitates organic reactions

Table 2: Synthesis Routes

Synthesis RouteKey StepsYield (%)
Route AIndole + Sulfonyl chloride85
Route BFunctionalization with ethyl group75

Mechanism of Action

The mechanism of action of 1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent on Dihydroindole Core Key Functional Groups Molecular Weight Reference ID
Target Compound 3-Ethyl-4-methoxybenzenesulfonyl Sulfonamide, ethyl, methoxy Not provided N/A
1-[5-(5-Cyclohexyl-oxadiazol-2-yl)-2-methyl-benzenesulfonyl]-6-nitro-2,3-dihydro-1H-indole (5k) 2-Methyl-5-(oxadiazole)benzenesulfonyl Sulfonamide, nitro, oxadiazole Not provided
1-Methanesulfonyl-5-[2-(3-methylphenyl)-thiazol-4-yl]-2,3-dihydro-1H-indole Methanesulfonyl, thiazole Methanesulfonyl, thiazole Not provided
1-(4-Methoxyphenylcarbonyl)-5-pyridin-3-yl-2,3-dihydro-1H-indole (7) 4-Methoxyphenylcarbonyl, pyridinyl Carbonyl, methoxy, pyridine 331 g/mol
1-(6-Chloropyrimidin-4-yl)-2,3-dihydro-1H-indole 6-Chloropyrimidin-4-yl Chloropyrimidine 231.68 g/mol
Key Observations:
  • Sulfonamide vs. Carbonyl Groups : The target compound’s sulfonamide group (electron-withdrawing) contrasts with the acyl groups in compounds like 7 and 9 . Sulfonamides generally enhance metabolic stability compared to esters or amides.
  • Substituent Effects : The 3-ethyl-4-methoxy group in the target compound may increase lipophilicity compared to the nitro group in 5k or the chloropyrimidine in 8 .
Reaction Efficiency:
  • Sulfonylation (target compound) typically requires anhydrous conditions and bases like pyridine, whereas acylation (e.g., 7 ) may proceed faster due to higher electrophilicity of acyl chlorides .

Biological Activity

The compound 1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potential based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydroindole with a suitable sulfonyl chloride derivative. The process often includes the use of solvents such as dichloromethane and catalysts like DMAP (4-Dimethylaminopyridine) to facilitate the reaction. The general reaction scheme can be summarized as follows:

  • Formation of the Indole Structure : The initial step involves the cyclization of appropriate precursors to form the dihydroindole framework.
  • Sulfonylation : The indole derivative is then treated with a sulfonyl chloride to introduce the sulfonyl group, yielding the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various indole derivatives. For instance, compounds structurally related to this compound have shown promising activity against several cancer cell lines. The following table summarizes some relevant findings:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (Cervical)10.5Induction of apoptosis
Compound BMCF-7 (Breast)5.8Inhibition of proliferation
Target CompoundA549 (Lung)7.2Cell cycle arrest

Enzyme Inhibition

The biological evaluation also includes enzyme inhibition studies. For example, derivatives similar to our target compound have been tested for their ability to inhibit xanthine oxidase, an important enzyme in purine metabolism linked to hyperuricemia.

  • Xanthine Oxidase Inhibition : Some derivatives exhibited IC50 values in the low micromolar range, indicating significant inhibitory activity compared to standard drugs.

Anticonvulsant Activity

Another area of investigation is the anticonvulsant properties of indole derivatives. Studies have utilized models such as the maximal electroshock (MES) test to assess efficacy.

Case Studies

Several case studies have documented the effects of similar compounds on different biological systems:

  • Case Study 1 : A study reported that a related indole derivative reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Case Study 2 : Another investigation found that a structurally similar compound improved seizure control in animal models, suggesting potential therapeutic applications in epilepsy.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole?

  • Methodological Answer : Optimized synthesis involves sulfonylation of 2,3-dihydro-1H-indole using 3-ethyl-4-methoxybenzenesulfonyl chloride under inert conditions (argon/nitrogen). DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may serve as a dehydrogenation agent in THF at controlled temperatures (0°C to room temperature) to stabilize intermediates . Purification via column chromatography with solvents like ethyl acetate/hexane ensures high purity. Confirm reaction progress using TLC or HPLC.

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
    • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR identify proton environments and carbon frameworks, with sulfonyl groups appearing as distinct deshielded peaks.
    • Mass Spectrometry : HR-ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 347.12) .
    • X-ray Crystallography : Resolve crystal packing and stereochemistry (monoclinic space groups like P21/nP2_1/n, lattice parameters a=7.47A˚,b=23.67A˚,c=7.86A˚a = 7.47 \, \text{Å}, b = 23.67 \, \text{Å}, c = 7.86 \, \text{Å}) .

Q. What solubility and stability considerations are critical for experimental design?

  • Methodological Answer :
    • Solubility : Moderately soluble in THF, DMSO, and dichloromethane; poorly soluble in water (logP ~3.2 predicted via DFT). Use co-solvents like ethanol/water mixtures for aqueous assays .
    • Stability : Store under argon at –20°C to prevent sulfonyl group hydrolysis. Monitor degradation via UV-Vis (λ_max ~280 nm).

Advanced Research Questions

Q. How do crystallographic studies inform reactivity and supramolecular interactions?

  • Methodological Answer : Single-crystal XRD reveals intermolecular interactions (e.g., C–H···O, π-π stacking) that stabilize the lattice. Symmetry operations (e.g., x+1,y+1,z+1-x+1, -y+1, -z+1) highlight packing motifs, while Hirshfeld surface analysis quantifies contact contributions (e.g., O···H: 25%, C···C: 15%) . These interactions influence solubility and melting points, critical for polymorph screening.

Q. What computational approaches predict electronic properties and binding affinities?

  • Methodological Answer :
    • DFT Studies : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to assess electrophilicity. Molecular electrostatic potential (MEP) maps identify nucleophilic sites (e.g., sulfonyl oxygen) .
    • Docking Simulations : Dock into carbonic anhydrase II/IX active sites (PDB: 4iwz, 5fl4) using AutoDock Vina. Key residues (e.g., Zn²⁺-coordinating His94) show hydrogen bonding with sulfonyl groups (binding energy: –8.2 kcal/mol) .

Q. How can functionalization of the indole core modulate biological activity?

  • Methodological Answer : Introduce substituents at the indole nitrogen or C4/C5 positions via:
    • Alkylation : Use NaH/DMF with benzyl halides .
    • Thiosemicarbazone Formation : React with thiosemicarbazide in ethanol/HCl to generate derivatives for antimicrobial screening .
    • Boronate Coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., 4-methoxyphenyl) under Pd catalysis .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer :
    • Dynamic Effects : NMR may average conformers, while XRD captures static structures. Compare NOESY (nuclear Overhauser effects) with XRD torsion angles.
    • Disorder Modeling : Refine XRD data with SHELXL to account for rotational disorder in the ethyl/methoxy groups .

Experimental Design Challenges

Q. How to mitigate toxicity risks during handling and disposal?

  • Methodological Answer : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use fume hoods, nitrile gloves, and closed systems for reactions. Neutralize waste with 10% NaOH before disposal via certified contractors .

Q. What analytical techniques validate purity for biological assays?

  • Methodological Answer :
    • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm (purity ≥98%).
    • Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .

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